Methyl 3,4,5-trifluorobenzoate
Overview
Description
Methyl 3,4,5-trifluorobenzoate is a chemical compound that is a derivative of benzoic acid where three fluorine atoms are substituted at the 3rd, 4th, and 5th positions of the aromatic ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound compared to its non-fluorinated analogs.
Synthesis Analysis
The synthesis of related fluorinated benzoic acid derivatives can be complex due to the reactivity of the fluorine atoms. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid, a compound similar to methyl 3,4,5-trifluorobenzoate, was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process . This indicates that the synthesis of methyl 3,4,5-trifluorobenzoate would likely involve careful control of reaction conditions to ensure the selective introduction or retention of fluorine atoms on the aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds containing the 3,4,5-trifluorobenzoate moiety has been studied in the context of metal-organic frameworks. For example, phenylbismuth bis(3,4,5-trifluorobenzoate) features a bismuth atom coordinated to the trifluorobenzoate ligands . The bond lengths and coordination numbers reported in this study provide insight into how the trifluorobenzoate group interacts with metal centers, which could be extrapolated to understand the behavior of methyl 3,4,5-trifluorobenzoate in similar contexts.
Chemical Reactions Analysis
While the provided papers do not directly discuss the reactivity of methyl 3,4,5-trifluorobenzoate, they do provide information on related compounds. For example, the reactivity of highly delocalized triplet carbenes with various substituents has been explored . These studies can shed light on the potential reactivity of methyl 3,4,5-trifluorobenzoate, as the electron-withdrawing effect of the fluorine atoms could influence the compound's reactivity in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by their increased stability and altered electronic properties due to the strong electronegativity of fluorine. The synthesis paper of a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, mentions the use of spectroscopic techniques such as FTIR, NMR, and MS to establish the structure of the compound . These techniques are also applicable to methyl 3,4,5-trifluorobenzoate and would be essential in determining its physical and chemical properties, such as boiling point, melting point, solubility, and reactivity.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3,4,5-trifluorobenzoate serves as a valuable synthetic intermediate in various chemical processes. It is used in the synthesis of 2,4,5-trifluorobenzoic acid through microflow processes involving Grignard exchange and carboxylation reactions. This method offers a high yield and purity of the product, which has important applications in the pharmaceutical industry and material science (Deng et al., 2015). Additionally, methyl 3,4,5-trifluorobenzoate is involved in the synthesis of various bismuth compounds, like bismuth tris(3-methylbenzoate) and phenylbismuth bis(3,4,5-trifluorobenzoate), which have distinctive coordination numbers and are used in coordination chemistry (Sharutin et al., 2004).
Material Science Applications
In the field of material science, methyl 3,4,5-trifluorobenzoate plays a crucial role in creating novel materials. For instance, its derivatives are used in the rational design of the first spherical supramolecular dendrimers that exhibit a unique thermotropic cubic liquid-crystalline phase. This innovative approach opens new possibilities in the development of advanced materials with specific properties (Balagurusamy et al., 1997).
Environmental and Analytical Chemistry
Methyl 3,4,5-trifluorobenzoate is also significant in environmental and analytical chemistry. It is part of studies focusing on the transformations of chloroguaiacols and chloroveratroles by stable consortia of anaerobic bacteria, providing insights into potential environmental biodegradation pathways (Neilson et al., 1987). Additionally, derivatives of methyl 3,4,5-trifluorobenzoate are analyzed for their potential use in detecting environmental phenols in human milk, highlighting its role in developing sensitive analytical methods (Ye et al., 2008).
Pharmaceutical and Cosmetic Applications
Methyl 3,4,5-trifluorobenzoate derivatives have applications in the pharmaceutical and cosmetic industries. They are studied for their antioxidant activity, physicochemical properties, and potential as additives in various products. This includes research on compounds like methyl gallate, synthesized from 3,4,5-trihydroxybenzoic acid, showing promise as an additive in natural rubber composites due to its superior properties (Zidan et al., 2021).
Safety And Hazards
Methyl 3,4,5-trifluorobenzoate is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 3,4,5-trifluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBPHMUHCCIOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382510 | |
Record name | methyl 3,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4,5-trifluorobenzoate | |
CAS RN |
773873-72-6 | |
Record name | methyl 3,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4,5-trifluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.